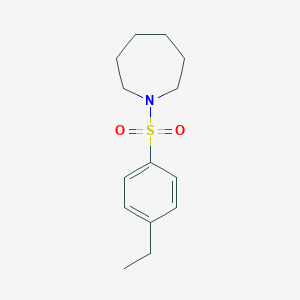![molecular formula C13H16N2O2S B272297 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)
1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as DMSO-Pyrazole, is a chemical compound that has gained attention in scientific research for its potential use as a tool in various biological studies. This compound has been synthesized using different methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively. In
Mécanisme D'action
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee is not fully understood. However, it has been shown to inhibit the activity of several protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting the activity of the kinase.
Biochemical and Physiological Effects
1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to induce apoptosis in cancer cells. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages. This inhibition can be used to study the role of these cytokines in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee in lab experiments is its specificity for protein kinases. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to inhibit the activity of several protein kinases with high selectivity, which makes it a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of using 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee is its potential toxicity. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to induce apoptosis in cancer cells, which suggests that it may have toxic effects on normal cells as well.
Orientations Futures
There are several future directions for the use of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee in scientific research. One of the most promising directions is the study of the role of protein kinases in various diseases, such as cancer and inflammatory diseases. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee can be used to inhibit the activity of specific protein kinases and study their role in disease progression. Another future direction is the development of more specific inhibitors of protein kinases. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to have high selectivity for several protein kinases, but more specific inhibitors could be developed to target individual kinases with greater precision.
Conclusion
In conclusion, 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee is a valuable tool in scientific research for studying the role of protein kinases in various biological processes. Its specificity for protein kinases and ability to induce apoptosis in cancer cells make it a promising compound for the development of new cancer therapies. However, its potential toxicity and limitations in lab experiments should be taken into consideration. Further research is needed to fully understand the mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee and its potential applications in scientific research.
Méthodes De Synthèse
Several methods have been reported for synthesizing 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee. One of the most common methods involves the reaction of 2,5-dimethylphenylsulfonyl hydrazide with 2,4-pentanedione in the presence of acetic acid as a catalyst. Another method involves the reaction of 2,5-dimethylphenylsulfonyl hydrazide with 2,4-pentanedione in the presence of a Lewis acid catalyst such as zinc chloride. These methods have been shown to produce high yields of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee with good purity.
Applications De Recherche Scientifique
1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been used as a tool in various biological studies. One of the most common applications of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee is in the study of protein kinases. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to inhibit the activity of several protein kinases, including JNK, p38, and ERK. This inhibition can be used to study the role of these kinases in various biological processes, such as cell proliferation, differentiation, and apoptosis.
Propriétés
Nom du produit |
1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole |
|---|---|
Formule moléculaire |
C13H16N2O2S |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H16N2O2S/c1-9-5-6-10(2)13(7-9)18(16,17)15-12(4)8-11(3)14-15/h5-8H,1-4H3 |
Clé InChI |
XLBZFRONNMPTDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)
![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)









![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)